2-BROMO-4-ETHOXY-5-METHOXYBENZALDEHYDE 1-(4-CHLOROPHENYL)HYDRAZONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-BROMO-4-ETHOXY-5-METHOXYBENZALDEHYDE 1-(4-CHLOROPHENYL)HYDRAZONE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes bromine, ethoxy, methoxy, and chlorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-BROMO-4-ETHOXY-5-METHOXYBENZALDEHYDE 1-(4-CHLOROPHENYL)HYDRAZONE typically involves multiple steps. One common method starts with the bromination of 4-ethoxy-5-methoxybenzaldehyde to introduce the bromine atom at the 2-position. This is followed by the formation of the hydrazone derivative through the reaction with 4-chlorophenylhydrazine under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. Industrial synthesis often employs automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-BROMO-4-ETHOXY-5-METHOXYBENZALDEHYDE 1-(4-CHLOROPHENYL)HYDRAZONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazone group to amines or other reduced forms.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield carboxylic acids, while reduction can produce amines
Scientific Research Applications
2-BROMO-4-ETHOXY-5-METHOXYBENZALDEHYDE 1-(4-CHLOROPHENYL)HYDRAZONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Medicine: Research into its potential therapeutic properties is ongoing, with studies exploring its use as a precursor for drug development.
Industry: The compound’s chemical properties make it suitable for use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-BROMO-4-ETHOXY-5-METHOXYBENZALDEHYDE 1-(4-CHLOROPHENYL)HYDRAZONE involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to and modulate the activity of enzymes, receptors, and other biomolecules. This can lead to changes in cellular processes and physiological responses, making it a potential candidate for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
2-BROMO-4-HYDROXY-5-METHOXYBENZALDEHYDE: Similar in structure but with a hydroxyl group instead of an ethoxy group.
2-BROMO-4-METHOXYBENZALDEHYDE: Lacks the ethoxy group and has a simpler structure.
2-BROMO-5-ETHOXY-4-METHOXYBENZALDEHYDE: Similar but with different positioning of the ethoxy and methoxy groups.
Uniqueness
The uniqueness of 2-BROMO-4-ETHOXY-5-METHOXYBENZALDEHYDE 1-(4-CHLOROPHENYL)HYDRAZONE lies in its combination of functional groups, which confer distinct chemical properties and reactivity
Properties
IUPAC Name |
N-[(E)-(2-bromo-4-ethoxy-5-methoxyphenyl)methylideneamino]-4-chloroaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrClN2O2/c1-3-22-16-9-14(17)11(8-15(16)21-2)10-19-20-13-6-4-12(18)5-7-13/h4-10,20H,3H2,1-2H3/b19-10+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBRYSBPNBIRGEM-VXLYETTFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)Br)C=NNC2=CC=C(C=C2)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C(=C1)Br)/C=N/NC2=CC=C(C=C2)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.